7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is fundamentally based on a saturated isoindole core structure that has undergone complete hydrogenation of the aromatic benzene ring portion. This octahydro configuration results in a fully saturated bicyclic system where the original isoindole framework maintains its characteristic fused ring arrangement while eliminating the aromatic character of one ring. The compound features a seven-membered saturated ring fused to a five-membered lactam ring, creating a rigid bicyclic framework that constrains molecular flexibility and influences three-dimensional conformation.
The stereochemical configuration of this compound presents multiple chiral centers within the saturated ring system, with the 4-position bearing the carboxylic acid substituent and the 7-position containing the methyl group creating significant steric interactions. The nitrogen atom at the 2-position carries a phenyl substituent, which introduces additional conformational considerations due to the potential for restricted rotation around the nitrogen-phenyl bond. The dioxo functionality, consisting of two carbonyl groups at positions 1 and 3, maintains the characteristic phthalimide-like structure while participating in the overall electronic distribution of the molecule.
Properties
IUPAC Name |
7-methyl-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIGXRGMUHWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of N-Substituted Phthalimide Derivatives
This method involves the cyclization of N-phenylphthalimide derivatives with methylating agents and subsequent oxidation.
- The cyclization step typically occurs under reflux with acid or base catalysis.
- Methylation at specific positions is achieved via regioselective electrophilic substitution.
- Oxidation conditions are carefully controlled to prevent over-oxidation or degradation.
Multi-Component Condensation Approach
An alternative involves multi-component reactions, combining phenylamine, glyoxal, and methyl derivatives to form the isoindole core.
- React phenylamine with glyoxal in aqueous or alcoholic media to form a phenylimine intermediate.
- Cyclize the imine with methyl acetoacetate or methyl malonate derivatives under acidic catalysis.
- Hydrolyze ester groups to obtain the free carboxylic acid.
- This approach is supported by procedures documented in organic synthesis literature, emphasizing mild conditions and high yields.
- The use of glyoxal ensures the formation of the dioxo and isoindole functionalities simultaneously.
Oxidative and Hydrolytic Functionalization
Post-cyclization, the methyl and carboxylic acid groups are introduced through:
- Methylation: Using methyl iodide or dimethyl sulfate in the presence of base such as potassium carbonate.
- Carboxylation: Via oxidative cleavage or hydrolysis of ester intermediates, employing reagents like potassium permanganate or sodium hydroxide.
- Methylation of the isoindole nitrogen or carbon centers under basic conditions.
- Hydrolysis of methyl esters using aqueous sodium hydroxide to yield the free acid.
Data Table Summarizing Preparation Methods
Notes on Reaction Conditions and Purification
- Temperature Control: Many steps require low-temperature conditions (e.g., –78°C) for selective methylation or imine formation.
- Solvent Choice: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and toluene are common solvents.
- Purification: Column chromatography on silica gel using mixtures of hexane/ethyl acetate or ethyl acetate/hexane is standard for isolating pure intermediates and final products.
- Yield Optimization: Reactions are optimized by controlling stoichiometry, reaction time, and temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carboxylic acid and ketone allows for diverse chemical transformations.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The reactions can lead to the formation of various derivatives, such as esters, amides, and other functionalized compounds, depending on the reagents and conditions used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally similar to 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid. The following points summarize its anticancer applications:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
- It has shown effectiveness against various cancer cell lines, including the MCF-7 breast cancer cell line, demonstrating significant cell growth inhibition compared to standard chemotherapeutics like Doxorubicin .
- Case Studies :
Anti-inflammatory Effects
The presence of specific functional groups in the compound suggests potential anti-inflammatory properties:
- Research Findings :
Applications in Drug Development
The unique structure of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid positions it as a valuable scaffold for drug development:
Mechanism of Action
The mechanism by which 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Key Observations:
- Hydrogen Bonding : The target compound and the furoisoindole analog exhibit strong hydrogen-bonding capacity (via carboxylic acid and dioxo groups), influencing solubility and crystallinity.
- Lipophilicity : The chloro and methyl groups in the indole derivative increase lipophilicity, whereas the phenyl group in the target compound balances hydrophobicity with hydrogen bonding.
- Structural Rigidity : The phenanthrene derivative has a larger, rigid tricyclic system, likely reducing conformational flexibility compared to the bicyclic isoindole core.
Crystallinity and Intermolecular Interactions
- Furoisoindole Analog : Forms O—H···O hydrogen-bonded chains and weak C—H···π interactions, critical for crystal packing .
Biological Activity
7-Methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 287.31 g/mol. This compound features a unique isoindole core with a dioxo functional group and a phenyl substituent, which are significant for its potential biological activities and chemical reactivity .
Pharmacological Properties
Research indicates that compounds similar to 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid may exhibit various pharmacological activities. The following table summarizes some of the potential biological activities based on structural analogs:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Indole Derivatives | Inhibition of fructose-1,6-bisphosphatase | |
| Isoindoles | Anticancer properties and neuroprotective effects | |
| Phenolic Compounds | Antioxidant activity |
The biological activity of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis and may impact metabolic disorders .
- Antioxidant Activity : The phenolic component suggests potential antioxidant properties, which can protect cells from oxidative stress .
- Neuroprotective Effects : Isoindoles have been linked to neuroprotection, possibly through modulation of neuroinflammatory pathways.
Case Study 1: Enzyme Inhibition
A study focused on the design and synthesis of indole derivatives revealed that specific structural modifications could enhance their inhibitory effects on fructose-1,6-bisphosphatase. The most potent derivative exhibited an IC₅₀ value of 0.99 μM, indicating significant potential for metabolic regulation .
Case Study 2: Antioxidant Activity
Research into marine phenolics has shown that compounds with similar structures exhibit varying degrees of antioxidant activity. For instance, certain derivatives demonstrated EC₅₀ values ranging from 23 to 176 µg/mL in DPPH assays, highlighting their potential in combating oxidative stress .
Q & A
Q. What are the recommended synthetic routes for 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves multi-step cyclization reactions, such as refluxing precursors in acidic conditions with catalysts (e.g., acetic acid/sodium acetate systems). For example, analogous indole-carboxylic acid derivatives are synthesized via condensation of substituted amines or aldehydes under reflux, followed by purification via recrystallization . To optimize efficiency, factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify critical parameters, reducing trial-and-error experimentation .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC/UPLC with certified reference standards (e.g., USP-grade materials) ensures quantitative purity assessment .
- NMR spectroscopy (1H/13C, DEPT) confirms stereochemistry and functional groups, particularly for the bicyclic isoindole core and carboxylic acid moiety.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
- Forced degradation (e.g., exposure to heat, light, humidity) monitored via HPLC to detect decomposition products .
- Long-term storage in inert atmospheres (argon) at controlled temperatures (-20°C), with periodic sampling to assess shelf life .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives or reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential bioactive conformations. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to screen substituent effects on reactivity or binding affinity . Reaction path search algorithms (e.g., GRRM) minimize experimental bottlenecks by prioritizing energetically favorable routes .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent yield or bioactivity)?
Methodological Answer:
- Statistical validation : Use ANOVA or response surface methodology to isolate confounding variables (e.g., impurity profiles, solvent traces) .
- Cross-lab replication : Collaborate with independent labs to verify reproducibility, employing standardized protocols (e.g., USP methodologies) .
- Meta-analysis : Aggregate datasets from literature (e.g., Reaxys, SciFinder) to identify trends or outliers in synthesis or bioactivity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In vitro assays : Use fluorescence polarization or SPR to measure binding kinetics with target proteins (e.g., enzymes in the isoindole metabolic pathway).
- Isotopic labeling : Track metabolic fate via 13C/15N-labeled analogs in cell cultures, analyzed via LC-MS .
- CRISPR-Cas9 knockout models : Validate target specificity by observing phenotypic changes in gene-edited cell lines.
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic modifiers for high-resolution enantiomer separation .
- Crystallization-induced diastereomer resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate stereoisomers .
Methodological Resources
- Experimental Design : Leverage factorial design software (e.g., Design-Expert) for multivariate optimization .
- Data Security : Implement encrypted ELNs (Electronic Lab Notebooks) to ensure data integrity and compliance with FAIR principles .
- Safety Protocols : Adopt PPE guidelines (gloves, goggles) and waste disposal protocols for hazardous intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
